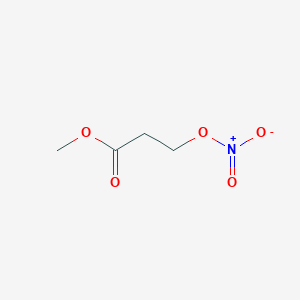
Methyl 3-(nitrooxy)propanoate
Descripción general
Descripción
Methyl 3-(nitrooxy)propanoate is a useful research compound. Its molecular formula is C4H7NO5 and its molecular weight is 149.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(nitrooxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(nitrooxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies : Methyl 3-(nitrooxy)propanoate derivatives have been synthesized and structurally analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These compounds have been studied for their potential applications in the field of molecular synthesis and structural biology (Liu et al., 2014).
Enantioselective Catalysis : This compound has been used in the enantioselective conjugate addition of diethylzinc to activated nitroolefins. The process efficiently yields various organic products, which are useful in creating building blocks for pharmaceuticals and other organic compounds (Rimkus & Sewald, 2003).
Imaging Hypoxia in Tumors : Methyl 3-(nitrooxy)propanoate derivatives have been used in the synthesis of radiotracers for PET imaging. This application is significant in medical diagnostics, particularly for detecting hypoxic tumor tissue (Malik et al., 2012).
Agricultural Applications : Some derivatives of Methyl 3-(nitrooxy)propanoate, such as dichlofop-methyl, have been used as herbicides. These compounds affect plant growth and development, indicating their potential use in agriculture for controlling unwanted vegetation (Shimabukuro et al., 1978).
Atmospheric Chemistry : In environmental science, studies have focused on the atmospheric fate of compounds like Methyl 3-(nitrooxy)propanoate. These studies help in understanding the role of such compounds in atmospheric reactions and their potential environmental impact (Suarez-Bertoa et al., 2012).
Methane Emission Reduction in Livestock : Derivatives like ethyl-3-nitrooxy propionate have been investigated for their potential to reduce methane emissions in ruminant animals, which could have significant implications for reducing greenhouse gas emissions in agriculture (Martinez-Fernandez et al., 2014).
Propiedades
IUPAC Name |
methyl 3-nitrooxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c1-9-4(6)2-3-10-5(7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYEFNFMZBOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(nitrooxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



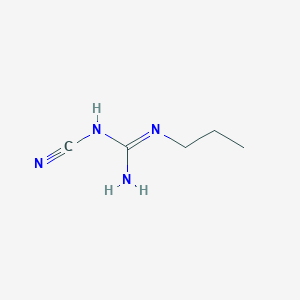
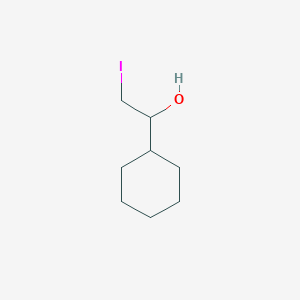

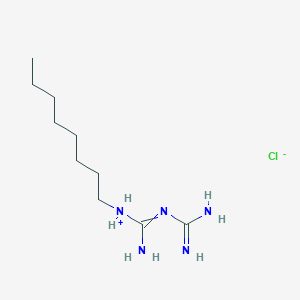

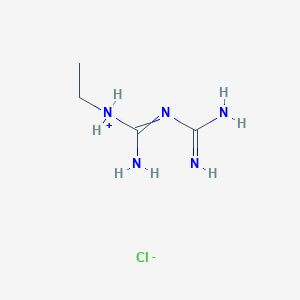
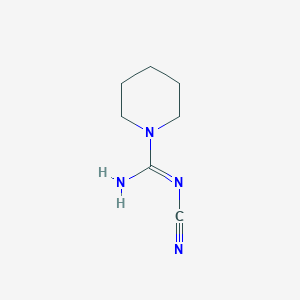
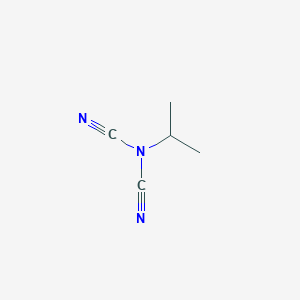
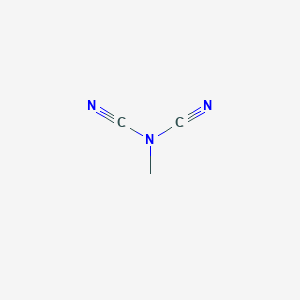
![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)



